
2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole, commonly known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis. In
Wirkmechanismus
The mechanism of action of TCS is not well understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of cell wall components in bacteria and fungi. TCS has also been shown to disrupt the lipid bilayer of viruses, leading to their inactivation.
Biochemical and Physiological Effects:
TCS has been shown to exhibit low toxicity in vitro, but its effects on living organisms are not well understood. Studies have suggested that TCS may have estrogenic activity, which could have implications for its safety in the environment and in consumer products.
Vorteile Und Einschränkungen Für Laborexperimente
TCS has several advantages as a reagent in chemical synthesis, including its high purity, low cost, and ease of handling. However, its potential estrogenic activity and unknown effects on living organisms may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of TCS. One area of research is the development of new drugs based on the TCS scaffold, particularly for the treatment of infectious diseases. Another area of research is the investigation of TCS's potential estrogenic activity and its effects on living organisms. Finally, further studies are needed to elucidate the mechanism of action of TCS and to explore its potential applications in other fields, such as materials science and catalysis.
In conclusion, TCS is a promising compound for scientific research, with potential applications in medicinal chemistry and other fields. Its synthesis method is well established, and its mechanism of action and biochemical and physiological effects are the subject of ongoing research. While TCS has several advantages as a reagent in chemical synthesis, its potential estrogenic activity and unknown effects on living organisms may limit its use in certain applications. Further research is needed to fully understand the potential of TCS and to explore its future directions.
Synthesemethoden
The synthesis of TCS involves the reaction of 2,4,5-trichlorophenylsulfonyl chloride with imidazole in the presence of a base, such as triethylamine. The reaction is typically carried out in an organic solvent, such as dichloromethane or chloroform, at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TCS has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has also been explored for its potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. TCS has been shown to exhibit antimicrobial, antifungal, and antiviral activity, making it a promising candidate for the development of new antibiotics and antiviral agents.
Eigenschaften
IUPAC Name |
2-methyl-1-(2,4,5-trichlorophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O2S/c1-6-14-2-3-15(6)18(16,17)10-5-8(12)7(11)4-9(10)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIAQWPIUGALJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


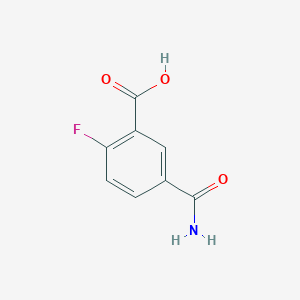


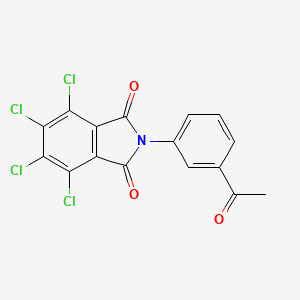
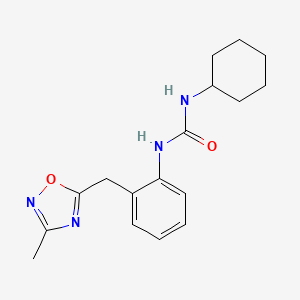
![4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-YL]amino}benzoic acid](/img/structure/B3008321.png)
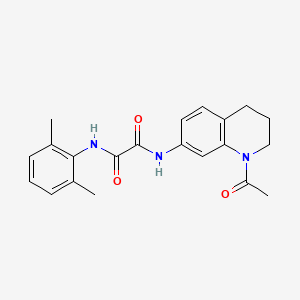
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3008324.png)

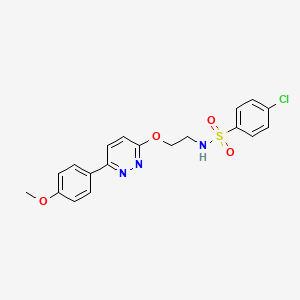
![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)
